

# Foreword: A Modern Approach to Molecular Structure

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## Compound of Interest

Compound Name: *3-Benzyl-1,5,3-dioxazepane*

Cat. No.: *B1344364*

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In the realm of chemical sciences, particularly within drug discovery and materials development, the unambiguous determination of a molecule's structure is the bedrock upon which all further research is built. The identity, connectivity, and three-dimensional arrangement of atoms dictate a compound's physical, chemical, and biological properties. This guide addresses the structural elucidation of **3-benzyl-1,5,3-dioxazepane** (CAS: 1019208-03-7, Molecular Formula: C<sub>11</sub>H<sub>15</sub>NO<sub>2</sub>), a heterocyclic compound featuring a seven-membered dioxazepane core.<sup>[1][2]</sup> While not as common as five- or six-membered rings, seven-membered heterocycles are integral to a variety of biologically active molecules.<sup>[3][4]</sup>

This document eschews a rigid, templated format. Instead, it presents a logical, integrated workflow that mirrors the process a senior scientist would follow. We begin with rapid, high-level characterization and progressively build a more detailed and irrefutable structural model. Each step is designed to be self-validating, where the conclusions from one technique are corroborated and refined by the next. The causality behind each experimental choice is explained, providing not just a protocol, but a strategic framework for molecular problem-solving.

## Part 1: Foundational Analysis - Molecular Weight and Elemental Composition via Mass Spectrometry

**Expertise & Causality:** The logical first step in identifying any new compound is to answer two fundamental questions: "How much does it weigh?" and "What is it made of?" High-Resolution Mass Spectrometry (HRMS) provides definitive answers to both. We employ this technique at

the outset to confirm the molecular formula and to gain initial structural clues from fragmentation patterns. Electrospray Ionization (ESI) is chosen as the ionization method due to its soft nature, which ensures that we observe the intact molecular ion, in this case, the protonated species  $[M+H]^+$ .

## Experimental Protocol: High-Resolution Mass Spectrometry (HRMS-ESI)

- **Sample Preparation:** Dissolve approximately 0.1 mg of **3-benzyl-1,5,3-dioxazepane** in 1 mL of HPLC-grade methanol containing 0.1% formic acid. The acid facilitates protonation for observation in positive ion mode.
- **Instrumentation:** Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.
- **Infusion:** Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10  $\mu\text{L}/\text{min}$ .
- **Source Parameters:**
  - Ionization Mode: Positive
  - Capillary Voltage: 3.5 kV
  - Gas Temperature: 300  $^{\circ}\text{C}$
  - Nebulizer Pressure: 1.5 Bar
- **Data Acquisition:** Acquire data over a mass range of  $m/z$  50-500. Perform a tandem MS (MS/MS) experiment by isolating the  $[M+H]^+$  peak and subjecting it to collision-induced dissociation (CID) to observe fragment ions.

## Data Interpretation & Predicted Fragmentation

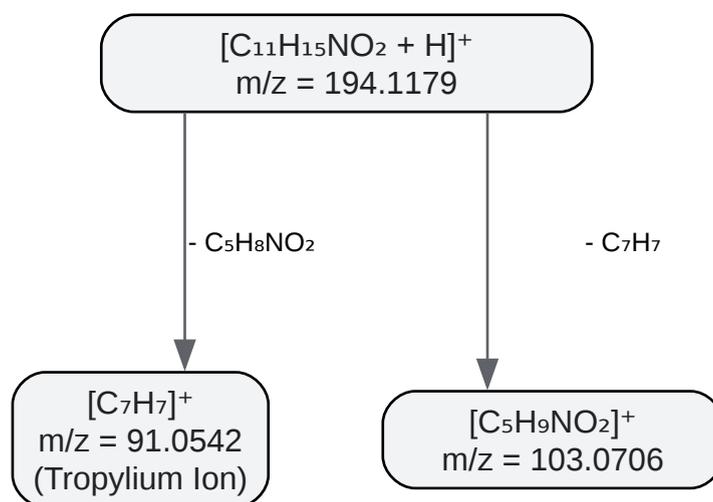
The molecular weight of  $\text{C}_{11}\text{H}_{15}\text{NO}_2$  is 193.1103 g/mol . The HRMS experiment should yield an  $[M+H]^+$  ion with an  $m/z$  value extremely close to 194.1179. The primary fragmentation pathways are predictable based on the structure's weakest bonds and the stability of the

resulting fragments. The N-benzyl bond is prone to cleavage, leading to the highly stable benzyl cation or tropylium ion. Fragmentation of the dioxazepane ring is also expected.[5][6]

Table 1: Predicted HRMS and MS/MS Fragmentation Data

m/z (Predicted)	Formula	Description
194.1179	$[C_{11}H_{16}NO_2]^+$	Protonated molecular ion [M+H] <sup>+</sup>
103.0706	$[C_5H_9NO_2]^+$	Loss of benzyl radical ([M-C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> )
91.0542	$[C_7H_7]^+$	Benzyl cation, likely rearranging to the stable tropylium ion

## Visualization: Predicted Fragmentation Pathway



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Caption: Predicted fragmentation of **3-benzyl-1,5,3-dioxazepane** in MS/MS.

## Part 2: Functional Group Analysis via Infrared (IR) Spectroscopy

**Expertise & Causality:** Following mass spectrometry, a rapid and non-destructive confirmation of the functional groups present is performed using Fourier-transform infrared (FT-IR) spectroscopy. This technique is crucial for verifying the presence of expected bonds (C-O ethers, C-N amine, aromatic C-H) and, just as importantly, the absence of functional groups from potential starting materials or side products, such as hydroxyl (-OH) or carbonyl (C=O) groups. Attenuated Total Reflectance (ATR) is the preferred method as it requires minimal sample preparation.

## Experimental Protocol: FT-IR (ATR)

- **Sample Preparation:** Place a small, solvent-free sample of the compound directly onto the ATR crystal.
- **Background Scan:** Perform a background scan of the empty ATR crystal to subtract atmospheric H<sub>2</sub>O and CO<sub>2</sub> signals.
- **Sample Scan:** Lower the ATR anvil to ensure good contact with the sample and acquire the spectrum.
- **Data Acquisition:** Scan over the range of 4000-600 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>. Average 16-32 scans to improve the signal-to-noise ratio.

## Data Interpretation

The IR spectrum will provide a characteristic fingerprint for the molecule. The key is to identify diagnostic peaks that confirm major structural features.

Table 2: Predicted Diagnostic IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibrational Mode	Structural Feature
3100-3000	Medium-Weak	C-H Stretch	Aromatic (Benzyl Group)
2980-2850	Medium	C-H Stretch	Aliphatic (CH <sub>2</sub> )
~1495, ~1450	Medium	C=C Stretch	Aromatic Ring
1250-1050	Strong	C-O Stretch	Ether Linkages in Ring
1200-1020	Medium	C-N Stretch	Tertiary Amine

The absence of strong, broad peaks around 3500-3200 cm<sup>-1</sup> (O-H stretch) and sharp, strong peaks around 1700 cm<sup>-1</sup> (C=O stretch) would validate the successful formation of the target structure over potential precursors.[3][7]

## Part 3: Definitive Connectivity Mapping via Nuclear Magnetic Resonance (NMR) Spectroscopy

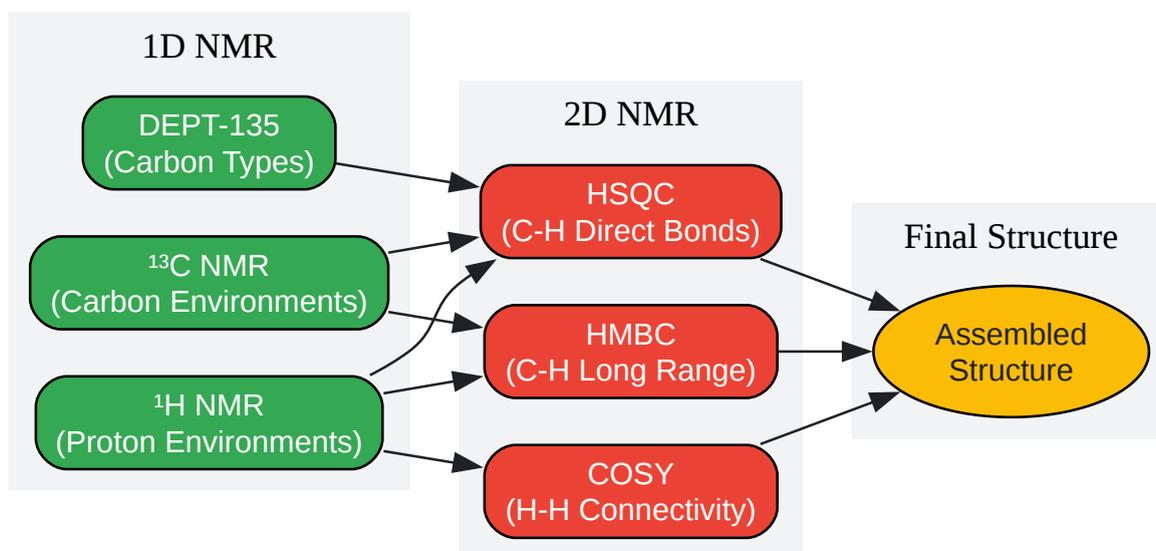
Expertise & Causality: NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule in solution. A single <sup>1</sup>H or <sup>13</sup>C spectrum is rarely sufficient. A comprehensive suite of 1D and 2D experiments is required to build the molecular framework piece by piece, ensuring each connection is supported by unambiguous data. This multi-pronged approach provides the highest level of confidence.

### Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
- 1D Experiments:
  - Acquire a standard <sup>1</sup>H NMR spectrum.

- Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum.
- Acquire a DEPT-135 spectrum to differentiate carbon types ( $\text{CH}/\text{CH}_3$  positive,  $\text{CH}_2$  negative).
- 2D Experiments:
  - COSY (Correlation Spectroscopy): To identify scalar-coupled protons ( $^1\text{H}$ - $^1\text{H}$  vicinal coupling).
  - HSQC (Heteronuclear Single Quantum Coherence): To identify protons directly attached to carbons ( $^1\text{J}$ -CH).
  - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range couplings between protons and carbons ( $^2\text{J}$ -CH and  $^3\text{J}$ -CH), which is critical for connecting non-protonated carbons and different spin systems.

## Visualization: Logical NMR Workflow



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Caption: Integrated workflow for structural assembly using NMR experiments.

## Data Interpretation and Predicted Spectra

The structure of **3-benzyl-1,5,3-dioxazepane** has several key features that will be reflected in its NMR spectra:

- **Symmetry:** The molecule is  $C_1$ -symmetric, meaning all 11 carbons and all 15 protons are chemically non-equivalent and should produce unique signals.
- **Diastereotopicity:** The seven-membered ring is chiral and conformationally mobile. This environment renders the two protons on the benzyl  $CH_2$  group diastereotopic, meaning they are non-equivalent and should appear as a pair of doublets (an AB quartet). Similarly, the four  $CH_2$  protons within the dioxazepane ring (at C2, C4, C6, C7) are also diastereotopic.<sup>[8]</sup>

Table 3: Predicted  $^1H$  and  $^{13}C$  NMR Data (in  $CDCl_3$ , 400 MHz)

Position	Predicted <sup>13</sup> C Shift (ppm)	Carbon Type (DEPT-135)	Predicted <sup>1</sup> H Shift (ppm)	Multiplicity	Integration	Key HMBC Correlations (from <sup>1</sup> H to <sup>13</sup> C)
Benzyl-CH <sub>2</sub>	~60	CH <sub>2</sub> (-)	~3.8 (AB quartet)	d, d	2H	C-2, C-4, Benzyl-Cipso
Benzyl-Cipso	~138	C	-	-	-	-
Benzyl-Cortho	~129	CH (+)	~7.2-7.4	m	2H	C-para, Benzyl-CH <sub>2</sub>
Benzyl-Cmeta	~128	CH (+)	~7.2-7.4	m	2H	C-ipso, C-ortho
Benzyl-Cpara	~127	CH (+)	~7.2-7.4	m	1H	C-ortho
C2	~90-95	CH <sub>2</sub> (-)	~4.8-5.0	m	2H	C4
C4	~75-80	CH <sub>2</sub> (-)	~3.5-3.7	m	2H	C2, Benzyl-CH <sub>2</sub>
C6	~70-75	CH <sub>2</sub> (-)	~4.0-4.2	t	2H	C7
C7	~70-75	CH <sub>2</sub> (-)	~4.0-4.2	t	2H	C6

Note: Chemical shifts are estimations based on analogous structures and may vary.<sup>[9][10]</sup> The HMBC correlations are the most critical data points for confirming the final structure. For instance, a correlation from the benzyl CH<sub>2</sub> protons to carbons C2 and C4 would irrefutably link the benzyl group to the nitrogen atom at position 3, which is situated between C2 and C4.

## Part 4: Unambiguous 3D Structure via Single-Crystal X-ray Crystallography

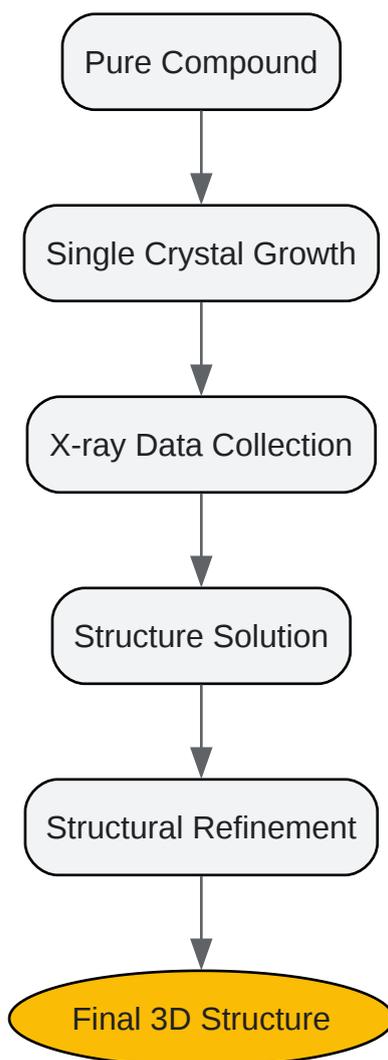
**Expertise & Causality:** While the combination of MS and NMR provides a robust 2D structure, it offers limited insight into the molecule's preferred three-dimensional shape. Single-Crystal X-ray Crystallography is the gold standard, providing an unambiguous and high-precision map of atomic positions in the solid state. This is the only technique that can definitively resolve the conformation (e.g., chair, boat, twist) of the seven-membered dioxazepane ring.

### Experimental Protocol: X-ray Diffraction

- **Crystal Growth:** High-quality single crystals are paramount. This is often the most challenging step.
  - **Method:** Slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethyl acetate/hexane, dichloromethane/pentane) at room temperature.
- **Crystal Mounting:** Select a suitable, defect-free crystal (typically 0.1-0.3 mm) and mount it on a goniometer head.
- **Data Collection:**
  - Use a diffractometer equipped with a Mo K $\alpha$  ( $\lambda = 0.71073 \text{ \AA}$ ) or Cu K $\alpha$  ( $\lambda = 1.5418 \text{ \AA}$ ) radiation source.
  - Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.
  - Collect a full sphere of diffraction data.
- **Structure Solution and Refinement:**
  - Process the raw data to obtain reflection intensities.
  - Solve the structure using direct methods or Patterson methods to find the initial atomic positions.

- Refine the structural model against the experimental data to optimize atomic coordinates and thermal parameters.

## Visualization: Crystallography Workflow



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Caption: The workflow from a purified compound to a final crystal structure.

## Expected Results and Conformational Analysis

The X-ray analysis will confirm the connectivity established by NMR and provide precise bond lengths and angles. The key output will be the conformation of the seven-membered ring. Such rings are flexible and can adopt several low-energy conformations, most commonly a twist-

chair or twist-boat conformation to minimize torsional strain and transannular interactions.[11] [12] The analysis will reveal the exact puckering parameters and the orientation of the benzyl substituent (axial vs. equatorial preference).

## Conclusion

The structural elucidation of **3-benzyl-1,5,3-dioxazepane** is achieved not by a single experiment, but by the strategic integration of multiple, complementary analytical techniques. Mass spectrometry provides the foundational molecular formula. Infrared spectroscopy confirms the functional group landscape. A comprehensive suite of 1D and 2D NMR experiments meticulously maps the atomic connectivity. Finally, X-ray crystallography delivers an unambiguous three-dimensional structure, serving as the ultimate validation of the preceding spectroscopic data. This rigorous, multi-faceted approach ensures the highest degree of scientific integrity and provides the trustworthy structural foundation necessary for any subsequent research or application.

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